N-((1,1-Dimethylethoxy)carbonyl)-S-(triphenylmethyl)-L-cysteine
Description
The Fundamental Role of Cysteine in Peptides and Proteins
Cysteine residues are critical for the three-dimensional architecture and biological activity of many peptides and proteins. Their unique chemical properties, primarily stemming from the thiol (-SH) group, enable specific interactions and structural formations.
Disulfide Bond Formation and Structural Integrity
The thiol group of cysteine is readily oxidized to form a disulfide bond (-S-S-) with another cysteine residue. frontiersin.orgmetwarebio.comcreative-proteomics.com These disulfide bridges are covalent cross-links that significantly enhance the structural stability of peptides and proteins, particularly those destined for extracellular environments where they face varying pH and temperature conditions. researchgate.netoup.com By forming rigid connections, disulfide bonds help maintain the correct folding of proteins, thereby preserving their tertiary and quaternary structures and ensuring their proper biological function. frontiersin.orgmetwarebio.comcreative-proteomics.com The formation of these bonds is an oxidative process, often facilitated by enzymes in biological systems, but can also be controlled chemically during synthesis. frontiersin.orgmetwarebio.com
Reactivity of the Cysteine Thiol Group
Beyond disulfide bond formation, the cysteine thiol group is highly nucleophilic. acs.orgexplorationpub.comresearchgate.netnih.gov This inherent reactivity makes it susceptible to various chemical modifications, including alkylation and Michael additions, when unprotected. researchgate.netrsc.org The thiol group can also coordinate with metal ions and participate in redox reactions, contributing to catalytic and regulatory functions within proteins. explorationpub.comnih.gov However, this same reactivity poses significant challenges during peptide synthesis, as it can lead to unwanted side reactions such as premature oxidation, polymerization, or unwanted coupling if not appropriately managed. rsc.org
Overview of Protecting Group Strategies in Peptide Synthesis
Peptide synthesis, particularly solid-phase peptide synthesis (SPPS), relies heavily on the strategic use of protecting groups to ensure the selective formation of peptide bonds and prevent side reactions.
Evolution of Protecting Group Chemistry
The journey of modern peptide synthesis began with Emil Fischer's early work and was revolutionized by Bruce Merrifield's development of solid-phase peptide synthesis (SPPS) in the 1960s. peptide.comnobelprize.orgnih.govpeptide.commasterorganicchemistry.com Merrifield's initial strategy, the Boc/Bzl (tert-butoxycarbonyl/benzyl) method, utilized acid-labile Boc groups for temporary Nα-amino protection and acid-stable benzyl-based groups for side-chain protection. peptide.comnih.gov Cleavage from the resin and removal of side-chain protecting groups in this method typically required strong acidic conditions, such as anhydrous hydrogen fluoride (B91410) (HF). nih.govmasterorganicchemistry.com
A significant advancement came with the introduction of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group by Carpino and Han in 1970. rsc.orgpeptide.comnih.gov The Fmoc/tBu (tert-butyl) strategy, which emerged later, uses mild base (e.g., piperidine) for Nα-deprotection and acid (e.g., trifluoroacetic acid, TFA) for side-chain deprotection and resin cleavage. nih.govmasterorganicchemistry.comiris-biotech.de This strategy offers milder conditions and a different deprotection mechanism compared to the Boc/Bzl approach. nih.govmasterorganicchemistry.comiris-biotech.de
Importance of Orthogonal Protection
A cornerstone of effective peptide synthesis is the concept of "orthogonal protection." rsc.orgpeptide.compeptide.combiosynth.comsigmaaldrich.com Orthogonal protecting groups are those that can be removed under distinct chemical conditions, without affecting other protecting groups present in the molecule. biosynth.comsigmaaldrich.com This orthogonality is crucial for selectively deprotecting specific functional groups at different stages of the synthesis, allowing for controlled chain elongation and the introduction of complex modifications, such as branched peptides or peptides with multiple, regioselectively formed disulfide bonds. rsc.orgpeptide.comsigmaaldrich.combachem.com For instance, the Boc group is acid-labile, while the Fmoc group is base-labile, making them orthogonal to each other. biosynth.comorganic-chemistry.org Similarly, various side-chain protecting groups for cysteine are designed to be removed under specific conditions, enabling controlled disulfide bond formation. rsc.orgbachem.compeptide.com
Positioning of Boc-Cys(Trt)-OH within Established Protecting Group Methodologies
Boc-Cys(Trt)-OH is a derivative of cysteine where the α-amino group is protected by the tert-butoxycarbonyl (Boc) group, and the thiol side chain is protected by the trityl (Trt) group. chemimpex.comsigmaaldrich.compeptide.com This compound is primarily utilized within the Boc/Bzl SPPS strategy , although its Trt-protected cysteine component is also compatible with Fmoc chemistry under specific conditions. iris-biotech.debiosynth.combachem.comsigmaaldrich.com
The Boc group serves as a temporary protecting group for the N-terminus, removed by moderate acid treatment, typically TFA. nih.govorganic-chemistry.org The Trityl (Trt) group is a bulky, acid-labile protecting group for the cysteine thiol. bachem.compeptide.comsigmaaldrich.comontosight.ai Its acid lability means it can be cleaved by TFA, often concurrently with the Boc group during the final cleavage step in Boc-based SPPS. bachem.compeptide.comsigmaaldrich.comgoogle.com The Trt group's bulkiness also offers steric protection to the thiol, preventing unwanted side reactions. ontosight.ai
In the context of Boc/Bzl SPPS, Boc-Cys(Trt)-OH is incorporated into the growing peptide chain. nih.govbachem.com The Boc group is removed repetitively using TFA, while the Trt group remains intact until the final cleavage step. bachem.comsigmaaldrich.com Upon treatment with strong acid (e.g., HF or TFMSA), both the Boc and Trt groups are removed, and the peptide is cleaved from the resin. bachem.comsigmaaldrich.comgoogle.com The Trt group's ability to be removed by TFA also makes it suitable for on-resin cyclization strategies, where the free thiol can be oxidized to form disulfide bonds before the final cleavage. bachem.compeptide.comsigmaaldrich.com
While the Fmoc/tBu strategy is more prevalent today due to milder deprotection conditions, Boc-Cys(Trt)-OH remains relevant, particularly when existing protocols or specific requirements favor the Boc approach. iris-biotech.desigmaaldrich.com The Trt group's compatibility with both Boc and Fmoc strategies, albeit with different deprotection considerations, highlights its versatility. bachem.comsigmaaldrich.com
Table 1: Comparison of Boc and Fmoc SPPS Strategies and Cysteine Protection
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Amino Protection | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Nα-Deprotection | Moderate Acid (e.g., TFA) | Mild Base (e.g., Piperidine) |
| Side-Chain Protection | Benzyl (Bzl) and others (e.g., Trt for Cys) | tert-Butyl (tBu), Trityl (Trt), Mmt, Dpm, etc. |
| Side-Chain Deprotection | Strong Acid (e.g., HF, TFMSA) | Acid (e.g., TFA) |
| Resin Cleavage | Strong Acid (e.g., HF) | Acid (e.g., TFA) |
| Orthogonality | Quasi-orthogonal (Boc/Bzl acid-labile, differential strength) | Orthogonal (Fmoc base-labile, tBu acid-labile) |
| Cysteine Protection | Commonly Boc-Cys(Trt)-OH, Boc-Cys(Bzl)-OH, Boc-Cys(Acm)-OH | Commonly Fmoc-Cys(Trt)-OH, Fmoc-Cys(Mmt)-OH, Fmoc-Cys(Acm)-OH |
| Advantages | Established protocols, suitable for certain difficult sequences. | Milder conditions, broader compatibility, easier automation. |
| Disadvantages | Harsh cleavage conditions (HF), potential for side reactions. | Can be sensitive to base, potential for aspartimide formation with some residues. |
Compound List:
Boc-Cys(Trt)-OH (N-tert-butoxycarbonyl-S-trityl-L-cysteine)
Cysteine
Boc (tert-Butoxycarbonyl)
Trt (Trityl)
Bzl (Benzyl)
Fmoc (9-Fluorenylmethoxycarbonyl)
tBu (tert-Butyl)
Mmt (4-Methoxytrityl)
Dpm (Diphenylmethyl)
Acm (Acetamidomethyl)
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO4S/c1-26(2,3)32-25(31)28-23(24(29)30)19-33-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19H2,1-3H3,(H,28,31)(H,29,30)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTOWOURWBDELG-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101174891 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-(triphenylmethyl)-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101174891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21947-98-8 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-(triphenylmethyl)-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21947-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-(triphenylmethyl)-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101174891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[tert-butoxycarbonyl]-S-trityl-L-cysteine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.598 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Advanced Chemical Transformations Involving Boc Cys Trt Oh
Integration of Boc-Cys(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids into a peptide chain anchored to an insoluble resin support. iris-biotech.dealbany.edu This method simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing. iris-biotech.debachem.com Boc-Cys(Trt)-OH is integrated into the growing peptide chain using the principles of Boc chemistry, one of the two dominant strategies in SPPS.
The Boc/Bzl (butoxycarbonyl/benzyl) strategy was the original and foundational method for SPPS. In this approach, the temporary Nα-amino protecting group is the acid-labile Boc group, while more permanent side-chain protecting groups are typically benzyl-based or other groups removed by strong acids. peptide.comrsc.org The synthesis cycle involves the deprotection of the N-terminal Boc group with a moderate acid, typically trifluoroacetic acid (TFA), followed by a neutralization step, and then the coupling of the next Boc-protected amino acid to the newly liberated amine. peptide.comchempep.com This cycle is repeated until the desired peptide sequence is assembled.
The incorporation of Boc-Cys(Trt)-OH into a peptide sequence requires the activation of its carboxylic acid group to facilitate the formation of an amide bond with the free N-terminal amine of the resin-bound peptide. Standard coupling protocols developed for Boc-SPPS are employed for this purpose. chempep.com The choice of reagents is critical to ensure high coupling efficiency and to minimize side reactions, particularly racemization, to which cysteine is highly susceptible. nih.govnih.gov
Commonly used coupling reagents, often used in combination with additives that suppress racemization and improve reaction rates, are detailed below.
| Coupling Reagent | Additive | Base (for Neutralization) | Key Characteristics |
|---|---|---|---|
| DCC (Dicyclohexylcarbodiimide) | HOBt (Hydroxybenzotriazole) | DIEA (Diisopropylethylamine) | A classic and cost-effective carbodiimide (B86325) reagent. The resulting dicyclohexylurea (DCU) byproduct is insoluble, which can complicate automated synthesis. bachem.com |
| DIC (Diisopropylcarbodiimide) | HOBt, HOAt, or Oxyma Pure | DIEA | An alternative to DCC where the urea (B33335) byproduct is soluble in common washing solvents, making it more suitable for automated SPPS. bachem.com |
| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Not typically required | DIEA | A highly efficient uronium-based reagent that facilitates rapid coupling. Often used in automated synthesizers. peptide.comchempep.com |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Not typically required | DIEA | A potent coupling reagent, particularly effective for sterically hindered couplings. bachem.compeptide.com |
The choice of solid support is fundamental to the success of Boc-SPPS. The resin must be stable to the repetitive TFA treatments used for Boc deprotection but allow for the cleavage of the completed peptide under specific conditions. chempep.com For the Boc/Bzl strategy utilizing Boc-Cys(Trt)-OH, the final cleavage step employs a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF), which simultaneously cleaves the peptide from the resin and removes the S-trityl and other side-chain protecting groups. peptide.comchempep.com
| Resin Type | Linkage Type | Final Cleavage Product | Notes |
|---|---|---|---|
| Merrifield Resin | Benzyl Ester | Peptide Acid | The most classical resin for Boc-SPPS. The first amino acid is typically attached as a cesium salt to avoid racemization. chempep.com |
| PAM (Phenylacetamidomethyl) Resin | Benzyl Ester | Peptide Acid | Designed to be more stable to the repetitive TFA deprotection steps than the original Merrifield resin, reducing premature peptide loss. chempep.com |
| MBHA (Methylbenzhydrylamine) Resin | Amide | Peptide Amide | The support of choice for the synthesis of C-terminal peptide amides using the Boc-SPPS strategy. chempep.com |
Orthogonality in SPPS refers to the use of protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection at different stages of the synthesis. iris-biotech.de
Fmoc/tBu Strategy: This is considered a truly orthogonal system. iris-biotech.dealtabioscience.com The Nα-Fmoc group is removed with a base (commonly piperidine), while the S-Trityl side-chain group is removed with an acid (TFA). peptide.comiris-biotech.de This selective removal is advantageous for on-resin modifications of side chains. peptide.com
Boc/Bzl Strategy: This strategy is not truly orthogonal because both the temporary Nα-Boc group and the "permanent" S-Trityl side-chain group are acid-labile. iris-biotech.depeptide.com The strategy relies on differential acid lability: the Boc group is removed with moderate acid (e.g., 50% TFA in DCM), while the Trityl group requires a much stronger acid (e.g., HF) for cleavage, which also releases the peptide from the resin. peptide.comchempep.com The repetitive use of TFA can lead to the gradual loss of acid-sensitive side-chain protecting groups over the course of a long synthesis. nih.gov
The selection between Boc and Fmoc strategies for incorporating Cys(Trt) has significant implications for the synthesis of certain peptides.
Advantages of Boc-Cys(Trt)-OH:
Difficult Sequences: The Boc strategy is sometimes favored for the synthesis of "difficult sequences" that are prone to aggregation during synthesis. altabioscience.com
Peptide Thioesters: It is the strategy of choice for preparing C-terminal peptide thioesters, which are crucial intermediates for native chemical ligation (NCL). iris-biotech.deiris-biotech.de The thioester linkage is generally unstable to the basic piperidine (B6355638) conditions used for Fmoc group removal in the alternative strategy. nih.gov
Limitations of Boc-Cys(Trt)-OH:
Harsh Cleavage: The reliance on hazardous anhydrous hydrogen fluoride (HF) for final cleavage requires specialized, corrosion-resistant equipment and stringent safety protocols. iris-biotech.dealtabioscience.com
Side-Chain Deprotection: Repetitive TFA treatments can cause premature, partial removal of the Trt group or other acid-sensitive side-chain protecting groups. nih.gov
Advantages of Fmoc-Cys(Trt)-OH:
Automation: Fmoc-SPPS is generally easier to automate, partly because the cleavage of the Fmoc group releases a chromophore (dibenzofulvene) that can be used to monitor the reaction progress via UV spectroscopy. nih.gov
Limitations of Fmoc-Cys(Trt)-OH:
Racemization: Cysteine is prone to racemization during the activation and coupling steps, and this can be a significant issue in Fmoc-SPPS, particularly with certain coupling reagents and bases. nih.govnih.gov
Side Reactions: The use of piperidine for Fmoc deprotection can lead to unwanted side reactions, especially at C-terminal cysteine residues. rsc.orgresearchgate.net
Hydrophobicity: The bulky and highly hydrophobic Trt group can sometimes hinder purification and mask the quality of the crude peptide due to its strong UV absorbance. rsc.org
Challenges and Optimization in SPPS with Cysteine Residues
The incorporation of cysteine residues into a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS) is accompanied by distinct challenges. peptide.com These primarily involve the potential for racemization of the cysteine stereocenter and the occurrence of undesirable side reactions during the coupling and deprotection steps. peptide.comsigmaaldrich.com
Racemization, the conversion of a chiral molecule into its mirror image, is a significant concern when introducing Cys(Trt) residues in SPPS. nih.gov This process can lead to the formation of diastereomeric peptide impurities that are often difficult to remove. nih.gov Several strategies have been developed to minimize this side reaction.
The choice of coupling reagents and additives is critical. While various phosphonium (B103445) and uronium salt-based reagents are effective, they can also promote racemization. rsc.org The use of carbodiimides such as N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress racemization. sigmaaldrich.com These additives are thought to form active esters that are less prone to epimerization.
Base selection also plays a pivotal role. The commonly used base, N,N-diisopropylethylamine (DIPEA), can contribute to racemization. mdpi.com Employing a less sterically hindered base like N-methylmorpholine (NMM) can be beneficial. mdpi.com Some protocols even advocate for base-free coupling conditions to further minimize the risk. researchgate.net
The steric hindrance of the protecting group on the cysteine's sulfur atom can influence the rate of racemization. Interestingly, while the bulky trityl (Trt) group offers some shielding, other protecting groups like diphenylmethyl (Dpm) have been shown to be more effective in certain contexts at reducing racemization. nih.gov Additionally, the reaction temperature and coupling times should be optimized, with lower temperatures generally favoring a reduction in racemization. thieme-connect.com
Table 1: Racemization Mitigation Strategies for Cys(Trt) in SPPS
| Strategy | Method | Rationale |
|---|---|---|
| Coupling Reagents | Use of DIC with HOBt or Oxyma | Forms active esters that are less susceptible to racemization. sigmaaldrich.com |
| Base Selection | Utilization of N-methylmorpholine (NMM) or collidine | Less hindered bases can reduce the rate of epimerization. mdpi.com |
| Protecting Groups | Selection of sterically optimized protecting groups | Certain protecting groups can sterically hinder the abstraction of the alpha-proton. nih.gov |
| Reaction Conditions | Lowering temperature and optimizing coupling duration | Reduces the kinetic favorability of the racemization pathway. thieme-connect.com |
Beyond racemization, the synthesis of cysteine-containing peptides is susceptible to other side reactions. The acid-labile nature of the trityl protecting group means it can be prematurely cleaved during the repeated acid treatments required to remove the N-terminal Boc group. csic.es This premature deprotection exposes the reactive thiol group, which can lead to undesired disulfide bond formation or other modifications. peptide.com
To counteract this, the use of scavengers in the deprotection and final cleavage cocktails is essential. researchgate.net Reagents like triisopropylsilane (B1312306) (TIS) can effectively "scavenge" the reactive trityl cations that are released, preventing them from causing further side reactions. peptide.com
Another notable side reaction, particularly when using Wang-type resins, is the S-alkylation of the cysteine thiol by a p-hydroxybenzyl group derived from the linker upon final cleavage with trifluoroacetic acid (TFA). researchgate.netnih.gov Careful selection of the solid support and cleavage conditions can help to minimize this byproduct. nih.gov For instance, using trityl-type resins can reduce such issues to more acceptable levels. sigmaaldrich.com
Table 2: Prevention of Side Reactions in SPPS with Cys(Trt)
| Side Reaction | Primary Cause | Prevention Strategy |
|---|---|---|
| Premature Trt Deprotection | Repetitive acid exposure for Boc group removal. | Use of scavengers like TIS in deprotection/cleavage cocktails. peptide.com |
| S-Alkylation | Reaction with linker-derived carbocations during cleavage. | Selection of appropriate resin (e.g., trityl-type) and optimized cleavage protocols. sigmaaldrich.comnih.gov |
| Piperidinyl-alanine formation | Base-catalyzed elimination on C-terminal cysteine. | Use of sterically bulky protecting groups like Trt can minimize this. peptide.com |
Application of Boc-Cys(Trt)-OH in Solution-Phase Peptide Synthesis (LPPS)
Solution-phase peptide synthesis (LPPS), or liquid-phase peptide synthesis, remains a valuable technique, particularly for the large-scale production of peptides and for preparing peptide fragments for convergent strategies. iris-biotech.de Boc-Cys(Trt)-OH is a key building block in this approach.
In fragment condensation, smaller, protected peptide fragments are synthesized and then coupled together in solution. mdpi.com Boc-Cys(Trt)-OH can be incorporated into these fragments. A major challenge in this approach is the risk of racemization at the C-terminal residue of the activated peptide fragment. thieme-connect.com To address this, coupling reagents known to suppress racemization, such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of HOAt (1-hydroxy-7-azabenzotriazole), are often employed. thieme-connect.com
The success of fragment condensation hinges on carefully optimized reaction conditions. The choice of solvent is crucial for ensuring the solubility of the peptide fragments, with polar aprotic solvents like DMF and NMP being common choices. rsc.org Purification in LPPS can be more complex than in SPPS, often requiring a combination of extraction, precipitation, and chromatographic techniques. rsc.org
Convergent Peptide Synthesis and Fragment Ligation with Boc-Cys(Trt)-OH
Convergent synthesis strategies combine the efficiency of SPPS for fragment preparation with the power of solution-phase coupling for assembling larger peptides. pnas.org Boc-Cys(Trt)-OH is well-suited for creating cysteine-containing fragments via SPPS, which are then cleaved from the resin and used in solution-phase ligations. rsc.org
A cornerstone of convergent peptide synthesis is Native Chemical Ligation (NCL) . nih.govwikipedia.org This powerful technique involves the reaction of a peptide fragment with a C-terminal thioester and another fragment with an N-terminal cysteine. rsc.orgnih.gov The reaction proceeds chemoselectively at neutral pH to form a native peptide bond at the ligation site. nih.govwikipedia.org While the cysteine's thiol group must be free for the ligation to occur, Boc-Cys(Trt)-OH is a critical precursor for synthesizing the N-terminal cysteine-containing fragment. The trityl group provides stable protection throughout the fragment's synthesis and is removed prior to the NCL step. rsc.org The use of Boc-Cys(Trt)-OH in this context highlights its versatility and importance in the construction of large and complex protein structures. bachem.com
Native Chemical Ligation (NCL) and Boc-Cys(Trt)-OH Precursors
Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and small proteins by joining two unprotected peptide segments. nih.govgoogle.com The reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine. nih.govgoogle.com While traditionally associated with Nα-9-fluorenylmethoxycarbonyl (Fmoc) chemistry, the generation of the requisite peptide thioesters can be challenging. nih.govbiocrick.com
Boc-Cys(Trt)-OH plays a crucial, albeit indirect, role in strategies that integrate Boc and Fmoc chemistries to overcome these challenges. For instance, a hybrid approach might involve the synthesis of a peptide fragment using Fmoc chemistry, where the N-terminal cysteine is introduced as Boc-Cys(Trt)-OH. google.com This allows for the selective deprotection of the N-terminal Boc group under acidic conditions, which are orthogonal to the base-labile Fmoc groups used for the rest of the peptide chain, preparing the fragment for ligation. sigmaaldrich.comiris-biotech.de
Furthermore, the trityl group on the cysteine side-chain is stable during the synthesis but can be removed under specific acidic conditions, often concurrently with cleavage from the resin, to reveal the free thiol necessary for NCL. sigmaaldrich.comsigmaaldrich.com This strategic protection allows for the stable incorporation of cysteine during solid-phase peptide synthesis (SPPS) and its timely deprotection for the ligation reaction. nih.govsigmaaldrich.com The use of Boc-Cys(Trt)-OH in this context provides a reliable method for preparing the N-terminal cysteine-containing peptide segment required for NCL. google.com
| Precursor Strategy | Description | Key Advantage |
| Hybrid Boc/Fmoc SPPS | The N-terminal cysteine is incorporated as Boc-Cys(Trt)-OH in an otherwise Fmoc-based synthesis. | Allows for selective N-terminal deprotection without affecting Fmoc-protected side chains. |
| Post-SPPS Thioesterification | A fully protected peptide containing Cys(Trt) is synthesized and the C-terminal thioester is formed in a subsequent step. | Compatible with standard Boc-SPPS protocols. |
| On-Resin Ligation | Peptide fragments are ligated while still attached to the solid support. | Can simplify purification of the final product. |
This table illustrates various strategies for preparing peptide precursors for Native Chemical Ligation (NCL) that can involve the use of Boc-Cys(Trt)-OH.
Strategic Use in Assembling Complex Peptides and Proteins
The dual protection offered by Boc-Cys(Trt)-OH makes it a valuable building block for the synthesis of complex peptides and proteins, especially those containing multiple cysteine residues where regioselective disulfide bond formation is required. peptide.comresearchgate.net The differential acid lability of the Boc and Trt groups, although both are removed by strong acids, can be exploited under carefully controlled conditions. rsc.org
In the assembly of such complex molecules, Boc-Cys(Trt)-OH is often used in conjunction with other cysteine derivatives bearing orthogonal protecting groups, such as acetamidomethyl (Acm). peptide.comiris-biotech.de This allows for a stepwise deprotection and disulfide bond formation strategy. For example, the Trt group can be selectively removed under milder acidic conditions while the Acm group remains intact. sigmaaldrich.compeptide.com This enables the formation of a specific disulfide bond, followed by the removal of the Acm group and formation of a second disulfide bond at a different location in the peptide. google.com
The trityl group's stability to the basic conditions used for Fmoc removal makes Boc-Cys(Trt)-OH compatible with hybrid Boc/Fmoc strategies, expanding the toolbox for synthesizing highly complex and multi-cyclic peptides. iris-biotech.de
Advanced Deprotection Mechanisms of Boc-Cys(Trt)-OH
The successful synthesis of a target peptide hinges on the efficient and clean removal of protecting groups. For Boc-Cys(Trt)-OH, this involves the acid-labile cleavage of both the Boc and Trt groups.
Acid-Labile Removal of the Boc Group
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amine of amino acids in SPPS. peptide.commdpi.com It is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA). researchgate.netgoogle.com The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and carbon dioxide to yield the free amine. peptide.com
The cleavage of the Boc group is generally a clean and efficient process. However, the liberated tert-butyl cation is a reactive electrophile that can lead to side reactions, particularly the alkylation of sensitive amino acid residues like tryptophan and methionine. peptide.comsigmaaldrich.com To prevent these undesired modifications, scavengers are added to the cleavage cocktail. researchgate.net
| Acid Reagent | Typical Concentration | Comments |
| Trifluoroacetic acid (TFA) | 25-50% in Dichloromethane (DCM) | Standard condition for Boc deprotection during SPPS. |
| Hydrochloric acid (HCl) in Dioxane | 4 M | A strong acid condition also used for Boc removal. mdpi.com |
| p-Toluenesulfonic acid (TsOH) | 2 M in Dioxane | Can be used for selective Boc removal in the presence of other acid-labile groups. researchgate.net |
This table outlines common acidic reagents and conditions for the removal of the Boc protecting group.
Acid-Labile Removal of the Trityl Group
The trityl (Trt) group, protecting the cysteine thiol, is also cleaved under acidic conditions, often simultaneously with the Boc group and cleavage from the resin in the final deprotection step. sigmaaldrich.compeptide.com The mechanism involves the protonation of the sulfur atom, followed by the departure of the highly stable trityl cation. sigmaaldrich.com
However, the removal of the Trt group can be more complex than that of the Boc group. The reaction is reversible due to the high stability of the trityl cation and the nucleophilicity of the free thiol, which can lead to incomplete deprotection. sigmaaldrich.com
The liberated trityl cation, like the tert-butyl cation, is a potent electrophile that can alkylate sensitive residues. researchgate.net Therefore, the use of scavengers is crucial during the deprotection of Trt-protected cysteine. sigmaaldrich.combachem.com Trialkylsilanes, such as triisopropylsilane (TIS) and triethylsilane (TES), are particularly effective scavengers for the trityl cation. sigmaaldrich.comresearchgate.net They act by irreversibly reducing the trityl cation to the inert triphenylmethane. bachem.com
Other commonly used scavengers include 1,2-ethanedithiol (B43112) (EDT) and thioanisole. sigmaaldrich.comnih.gov The choice and concentration of scavengers must be carefully optimized based on the peptide sequence to ensure complete deprotection and minimize side reactions. acs.org
| Scavenger | Function | Common Cocktail |
| Triisopropylsilane (TIS) | Reduces trityl cation to triphenylmethane. sigmaaldrich.com | TFA/TIS/H₂O (95:2.5:2.5) nih.gov |
| 1,2-Ethanedithiol (EDT) | Traps trityl cations and prevents tryptophan modification. sigmaaldrich.com | TFA/EDT/H₂O |
| Thioanisole | Scavenges cations and can accelerate deprotection of some protecting groups. sigmaaldrich.com | TFA/Thioanisole/EDT |
This table presents common scavengers used to manage the trityl cation during deprotection and typical cleavage cocktails.
In the synthesis of peptides with multiple disulfide bonds, the selective deprotection of different cysteine residues is essential. peptide.comiris-biotech.de The Trt group can be removed with a degree of selectivity over other, more acid-stable, thiol protecting groups like Acm. peptide.com
While both Trt and Mmt (4-methoxytrityl) are acid-labile, the Mmt group is significantly more sensitive to acid and can be removed with very dilute TFA (e.g., 1% in DCM), leaving the Trt group intact. sigmaaldrich.compeptide.com This allows for the formation of the first disulfide bond. The Trt group can then be removed using stronger acidic conditions to form the second disulfide bridge. This orthogonal deprotection strategy is a cornerstone of complex peptide synthesis. peptide.comiris-biotech.de
Orthogonal Deprotection Strategies for Complex Cysteine Architectures
The strategic and selective removal of protecting groups from cysteine residues is a cornerstone of modern peptide and protein chemistry, enabling the synthesis of complex structures with precisely defined disulfide bond connectivities. rsc.org The use of N-α-Boc (tert-butoxycarbonyl) and S-Trt (trityl) protected cysteine, Boc-Cys(Trt)-OH, provides a versatile platform for such synthetic endeavors. The differential lability of the Boc and Trt groups to specific chemical reagents allows for their independent removal, a concept known as orthogonal deprotection. rsc.orgiris-biotech.de This strategy is paramount in the regioselective formation of multiple disulfide bridges within a single peptide chain. rsc.orgnih.gov
The Boc group, which protects the alpha-amino group, is highly sensitive to acidic conditions. highfine.com It is commonly removed using strong acids like trifluoroacetic acid (TFA). highfine.combzchemicals.comresearchgate.net Conversely, the trityl group, which protects the thiol side chain, is also acid-labile but can be selectively cleaved under milder acidic conditions or by oxidative methods, often in the presence of scavengers to prevent side reactions. bzchemicals.comsigmaaldrich.com This difference in reactivity forms the basis of orthogonal strategies.
For instance, in solid-phase peptide synthesis (SPPS), the Boc group can be removed to allow for peptide chain elongation, while the Trt group remains intact on the cysteine side chain, preventing unwanted disulfide formation. peptide.com Upon completion of the peptide sequence, the Trt group can be selectively removed to expose the free thiol for subsequent reactions, such as cyclization or conjugation.
The table below summarizes various deprotection conditions for the Boc and Trt groups, highlighting the reagents that enable their orthogonal removal.
| Protecting Group | Reagent/Condition | Selectivity | Application |
| Boc | Trifluoroacetic acid (TFA) highfine.combzchemicals.comresearchgate.net | Removes Boc, may also cleave Trt depending on concentration and scavengers. | Standard Boc-SPPS Nα-deprotection. bzchemicals.com |
| Concentrated H₂SO₄ in tBuOAc researchgate.net | Selective for Boc in the presence of tert-butyl esters. researchgate.net | Solution-phase synthesis. | |
| HCl in dioxane researchgate.net | Selective for Nα-Boc over tert-butyl ethers. researchgate.net | Solution and solid-phase synthesis. researchgate.net | |
| Trt | Trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane - TIS) bzchemicals.com | Cleaves Trt group. bzchemicals.com | On-resin or solution-phase deprotection for disulfide bond formation. bzchemicals.com |
| Iodine (I₂) bzchemicals.compeptide.com | Removes Trt and can simultaneously induce disulfide bond formation. bzchemicals.compeptide.com | On-resin cyclization. bzchemicals.com | |
| 1% TFA in dichloromethane/TIS bzchemicals.com | More acid-labile Mmt group is removed, leaving Trt intact. | Selective deprotection when multiple acid-labile groups are present. | |
| Penicillin amidohydrolase (for Phacm group) rsc.orgpsu.edu | Enzymatic cleavage of Phacm, orthogonal to Trt. rsc.orgpsu.edu | Synthesis of complex peptides with multiple disulfide bonds. psu.edu |
The development of protecting groups orthogonal to both Boc and Trt has further expanded the synthetic chemist's toolbox. For example, the acetamidomethyl (Acm) group is stable under the acidic conditions used to cleave both Boc and Trt groups but can be selectively removed by treatment with iodine or mercury(II) acetate (B1210297). bzchemicals.combachem.com This allows for the synthesis of peptides with three or more cysteine residues, where different pairs of cysteines can be selectively deprotected and oxidized to form distinct disulfide bonds. nih.gov
Another layer of orthogonality is introduced with "safety-catch" protecting groups like 4,4′-bis(dimethylsulfinyl)benzhydryl (Msbh). nih.goviris-biotech.de The Msbh group is stable to the conditions used to remove many common cysteine protecting groups, including Trt and Acm. iris-biotech.de However, reduction of its sulfoxide (B87167) moiety renders it acid-labile, allowing for its removal with TFA. iris-biotech.de
The strategic combination of these protecting groups, including the Boc and Trt groups of Boc-Cys(Trt)-OH, with other orthogonal protecting groups like Acm, Fm (9-fluorenylmethyl), and tBu (tert-butyl), enables the precise and regioselective synthesis of complex cysteine-containing peptides with multiple disulfide bridges, which are crucial for their biological function and structural stability. nih.govbzchemicals.com
Disulfide Bond Formation and Oxidative Folding Strategies from Boc Cys Trt Oh Precursors
Direct Oxidation of Free Thiols after Trityl Deprotection
Following the synthesis of a peptide using Boc-Cys(Trt)-OH and subsequent cleavage from the solid support, the trityl groups are removed, exposing the free thiol groups of the cysteine residues. sigmaaldrich.com These thiols are then available for oxidation to form disulfide bonds.
Air oxidation is a straightforward and commonly used method for forming disulfide bonds, particularly for simpler peptides containing a single disulfide bridge. sigmaaldrich.combachem.com The process typically involves dissolving the crude, deprotected peptide in an aqueous buffer, often at a slightly alkaline pH (7.5-8.0), and exposing it to the atmosphere. bachem.comresearchgate.net The dissolved oxygen in the buffer acts as the oxidant. researchgate.net
Key Considerations for Air Oxidation:
Concentration: The peptide concentration is a critical parameter to control. High concentrations can favor intermolecular disulfide bond formation, leading to dimerization or polymerization, while very dilute solutions (typically 0.1-1.0 mg/mL) promote the desired intramolecular reaction. sigmaaldrich.combachem.com
pH: A slightly basic pH facilitates the formation of the thiolate anion, which is the reactive species in the oxidation process. researchgate.net Ammonium (B1175870) bicarbonate or ammonium acetate (B1210297) buffers are commonly used as they are volatile and can be easily removed by lyophilization. sigmaaldrich.combachem.com
Additives: To accelerate slow reactions, additives such as dimethyl sulfoxide (B87167) (DMSO) or low concentrations of hydrogen peroxide (H2O2) can be employed, although H2O2 should be avoided if the peptide contains oxidation-sensitive residues like methionine. bachem.comresearchgate.net Activated charcoal can also catalyze the oxidation process. sigmaaldrich.com
Monitoring: The progress of the oxidation is typically monitored by reverse-phase high-performance liquid chromatography (RP-HPLC) or by using Ellman's reagent to detect the disappearance of free thiols. acs.orgsigmaaldrich.com
| Parameter | Condition | Rationale |
| Peptide Concentration | 0.1-1.0 mg/mL | Favors intramolecular disulfide bond formation. sigmaaldrich.combachem.com |
| pH | 7.5 - 8.0 | Promotes formation of the reactive thiolate anion. researchgate.net |
| Buffer | 0.1 M Ammonium Bicarbonate | Volatile buffer, easily removed by lyophilization. sigmaaldrich.com |
| Temperature | Room Temperature | Sufficient for most air oxidation reactions. bachem.com |
While air oxidation is convenient, it can be slow and may not be suitable for all peptides, especially those prone to aggregation or misfolding. sigmaaldrich.com In such cases, chemical oxidants offer a more controlled and often faster alternative for disulfide bond formation.
A variety of chemical oxidants can be used to facilitate disulfide bond formation. The choice of oxidant depends on the specific peptide sequence and the desired reaction conditions.
Common Chemical Oxidants:
Potassium Ferricyanide (K3[Fe(CN)6]): A mild and effective oxidant for forming disulfide bonds in dilute aqueous solutions. bachem.com
Iodine (I2): A stronger oxidant that can be used for both solution-phase and solid-phase disulfide bond formation. sigmaaldrich.com It can simultaneously deprotect certain thiol protecting groups, such as acetamidomethyl (Acm), and oxidize the resulting free thiols. sigmaaldrich.com However, care must be taken as iodine can cause over-oxidation or modify sensitive amino acid residues like tryptophan and tyrosine. nih.gov
Dimethyl Sulfoxide (DMSO): Often used in combination with an acid catalyst, DMSO can serve as a mild oxidant. researchgate.net
Glutathione (B108866) (Oxidized/Reduced): A redox buffer containing a mixture of oxidized (GSSG) and reduced (GSH) glutathione can facilitate disulfide bond formation and reshuffling, helping the peptide to achieve its thermodynamically most stable conformation. bachem.comnih.gov
N-Chlorosuccinimide (NCS): A reagent that can be used for on-resin disulfide bond formation. researchgate.netmdpi.com
| Oxidant | Typical Conditions | Advantages | Disadvantages |
| Potassium Ferricyanide | Dilute aqueous solution | Mild and efficient. bachem.com | Can be slow for some peptides. |
| Iodine (I2) | Aqueous organic mixtures (e.g., MeOH/H2O) | Fast and can deprotect Acm groups. sigmaaldrich.com | Can cause over-oxidation and side reactions. nih.gov |
| DMSO | Acidic conditions | Mild oxidant. researchgate.net | Can be slow. |
| Glutathione (GSSG/GSH) | Redox buffer system | Allows for disulfide shuffling to the native state. bachem.comnih.gov | Can be complex to optimize. |
| N-Chlorosuccinimide (NCS) | On-resin or in solution | Fast and efficient for on-resin cyclization. researchgate.netmdpi.com | Requires careful control of stoichiometry. |
Regioselective Disulfide Bridging in Multi-Cysteine Peptides
For peptides containing more than two cysteine residues, random oxidation can lead to a mixture of disulfide bond isomers. To ensure the formation of the correct, biologically active structure, regioselective strategies are employed. rsc.org
The most common strategy for regioselective disulfide bond formation involves the use of orthogonal protecting groups for different pairs of cysteine residues. rsc.orgnih.gov An orthogonal set of protecting groups is one where each group can be removed under specific conditions without affecting the others. rsc.org
In this approach, pairs of cysteines that are intended to form a disulfide bond are protected with the same group, while other pairs are protected with different, orthogonal groups. The trityl group, which is removed by trifluoroacetic acid (TFA) during cleavage, is often used for the first disulfide bond to be formed. peptide.com Other commonly used protecting groups include:
Acetamidomethyl (Acm): Stable to TFA but can be removed by iodine or other electrophilic halogen sources. sigmaaldrich.comnih.gov
tert-Butyl (tBu): Removed by treatment with specific reagents like MeSiCl3/PhSOPh. sigmaaldrich.com
4-Methoxybenzyl (Mob) or 4-Methylbenzyl (Meb): Used in Boc-based synthesis and cleaved under different conditions than Trt. bachem.com
Monomethoxytrityl (Mmt): A highly acid-labile group that can be removed selectively on-resin with dilute TFA. sigmaaldrich.comiris-biotech.de
The synthesis of a peptide with two disulfide bonds might proceed as follows:
Synthesize the peptide with two cysteines protected as Cys(Trt) and two as Cys(Acm). peptide.com
Cleave the peptide from the resin with TFA, which removes the Trt groups. peptide.com
Form the first disulfide bond by oxidizing the free thiols (e.g., with air oxidation). peptide.com
Purify the single-disulfide-bridged peptide.
Remove the Acm groups with iodine, which also catalyzes the formation of the second disulfide bond. peptide.com
| Protecting Group | Deprotection Condition | Orthogonality |
| Trityl (Trt) | Trifluoroacetic acid (TFA) sigmaaldrich.com | Base group for first disulfide formation. |
| Acetamidomethyl (Acm) | Iodine (I2) sigmaaldrich.com | Orthogonal to Trt, tBu, Mmt. |
| tert-Butyl (tBu) | MeSiCl3/PhSOPh sigmaaldrich.com | Orthogonal to Trt, Acm. |
| Monomethoxytrityl (Mmt) | Dilute TFA (e.g., 2% in DCM) sigmaaldrich.com | Orthogonal to Trt, Acm. |
During the formation of multiple disulfide bonds, there is a risk of disulfide bond isomerization or scrambling, where existing disulfide bonds break and reform incorrectly. nih.gov This can lead to misfolded and inactive peptides. Several strategies can be employed to minimize these side reactions:
Stepwise Oxidation and Purification: Forming one disulfide bond at a time, followed by purification of the intermediate, is a robust way to prevent scrambling. peptide.com
Controlled Oxidation Conditions: Careful selection of the oxidant and reaction conditions can minimize side reactions. For example, rapid quenching of iodine reactions can prevent over-oxidation and modification of sensitive residues. nih.gov
Use of Disulfide Isomerases: In some in vitro refolding protocols, enzymes like protein disulfide isomerase (PDI) can be used to catalyze the rearrangement of non-native disulfide bonds to the correct, native conformation. mdpi.com
Kinetically Controlled vs. Thermodynamically Controlled Oxidation: Air oxidation in a simple buffer system tends to yield the thermodynamically most stable product, which may or may not be the desired isomer. sigmaaldrich.com Kinetically controlled oxidations, using faster chemical oxidants, can sometimes trap a desired, less stable isomer.
Oxidative Folding Studies and Conformational Analysis
The process by which a linear, reduced peptide chain folds into its correct three-dimensional structure, stabilized by disulfide bonds, is a complex interplay of chemical reactions and conformational changes. nih.gov Oxidative folding studies aim to understand this process by characterizing the intermediates that form along the folding pathway. pnas.org
Techniques used in these studies include:
HPLC: To separate and quantify the different folding intermediates. mdpi.com
Mass Spectrometry: To determine the number of disulfide bonds in each intermediate. frontiersin.org
NMR Spectroscopy: To provide detailed structural information about the intermediates and the final folded peptide, including the conformation of the peptide backbone and the geometry of the disulfide bonds. nih.gov
These studies have revealed that for some peptides, folding proceeds through a defined pathway with specific intermediates, while for others, a more heterogeneous mixture of intermediates is observed. frontiersin.org Understanding these pathways is crucial for developing efficient and reliable methods for the synthesis of complex, multi-disulfide-containing peptides. The conformational analysis of the final, correctly folded peptide confirms the successful application of the chosen disulfide bond formation strategy. nih.gov
Influence of Amino Acid Sequence on Disulfide Connectivity
The primary structure of a peptide, specifically the sequence of amino acids flanking and separating cysteine residues derived from Boc-Cys(Trt)-OH, plays a pivotal role in determining the final disulfide connectivity. The inherent conformational preferences of the amino acid sequence guide the oxidative folding pathway, favoring the formation of thermodynamically stable disulfide bridges. The number and type of amino acids between cysteine residues can dictate the formation of specific secondary structures, such as β-hairpins or loops, which bring specific cysteine thiols into close proximity, thereby predisposing them to form a disulfide bond. nih.govnih.gov
In complex peptides with multiple disulfide bonds, such as inhibitory cystine knot (ICK) peptides, the folding pathway is critical. nih.gov Research on ProTx-II, an ICK peptide, suggests that the formation of a stable secondary structure, like a β-hairpin, can correctly position Cys(II), Cys(III), Cys(V), and Cys(VI) for native disulfide bond formation. nih.gov Once these initial bridges are formed, the N-terminal loop can be arranged to allow the final Cys(I)-Cys(IV) bond to form, completing the native structure. nih.gov This directed folding highlights how the sequence dictates a hierarchical process of disulfide bond formation.
Furthermore, strategic modifications to the amino acid sequence can be employed to direct disulfide pairing. One such strategy involves the substitution of cysteine with penicillamine (B1679230) (Pen). Under conditions that permit disulfide shuffling, the formation of Cys-Pen disulfide pairs is favored over Cys-Cys or Pen-Pen pairs. This preference can be exploited to guide the oxidative folding of peptides with three or more disulfide bonds toward a specific, desired connectivity. nih.gov Similarly, incorporating pre-formed bridges, like a thioether lanthionine (B1674491) bridge, into the peptide sequence can help to correctly fold the peptide, thereby ensuring the correct connectivity of the remaining cysteine residues during subsequent oxidation. nih.gov
The challenge of achieving correct connectivity increases significantly with the number of cysteine residues. For a peptide with eight uniformly protected cysteines, simple air oxidation after deprotection can lead to a mixture of disulfide isomers. acs.org This underscores the principle that without specific sequence features to guide the process, a random assortment of disulfide bonds is likely to form, making the isolation of the correctly folded peptide difficult. acs.orgu-szeged.hu
In Vitro and On-Resin Folding Approaches
Following the assembly of the linear peptide using Boc-Cys(Trt)-OH and subsequent cleavage from the solid support, the trityl (Trt) protecting groups are typically removed by trifluoroacetic acid (TFA), yielding a linear peptide with free thiol groups. bachem.comsigmaaldrich.com The formation of disulfide bonds can then be achieved through several oxidative folding strategies, either in solution (in vitro) or while the peptide is still anchored to the resin (on-resin).
In Vitro Folding
The most common in vitro method for forming disulfide bonds from the fully deprotected peptide is air oxidation. bachem.com This process is typically performed under dilute conditions (10⁻³ to 10⁻⁴ M) to favor intramolecular cyclization over intermolecular polymerization. bachem.comscirp.org The reaction is carried out in a slightly alkaline aqueous buffer (pH 7.5-8.0), such as ammonium acetate or dilute acetic acid, and stirred at room temperature in the presence of atmospheric oxygen. bachem.com The progress of the oxidation is monitored by HPLC. This method is considered a clean and safe strategy for disulfide bond formation. acs.org
Redox systems can also be employed to facilitate correct folding and disulfide bond rearrangement. A mixture of reduced and oxidized glutathione, or cysteine and cystine, can help catalyze the rearrangement of non-native disulfide bonds into the thermodynamically most stable, and often native, conformation. bachem.com
On-Resin Folding
On-resin folding strategies offer the advantage of minimizing intermolecular side reactions, as the peptide chains are isolated from one another on the solid support. This approach often relies on the use of orthogonal protecting groups for different pairs of cysteines. For instance, in a peptide with four cysteines, two might be protected with the acid-labile Trt group, while the other two are protected with a group stable to acid but removable under different conditions, such as acetamidomethyl (Acm). sigmaaldrich.commdpi.com
A typical on-resin strategy involves the selective deprotection of one pair of cysteines, followed by oxidation to form the first disulfide bond. For example, a 4-methoxytrityl (Mmt) group can be selectively removed on-resin using a mild solution of TFA (e.g., 1-3% TFA in DCM), leaving Trt or Acm groups intact. sigmaaldrich.comacs.orgnih.gov The newly freed thiols can then be oxidized to form the first disulfide bridge using various reagents. nih.gov Iodine is a common oxidant for on-resin cyclization. scirp.orgnih.gov Other reagents, such as N-chlorosuccinimide (NCS), can also be used to induce disulfide formation from free thiols on the resin. acs.org After the first bond is formed, the peptide can be cleaved from the resin, and the second pair of cysteines (e.g., Cys(Acm)) can be deprotected and oxidized in solution. mdpi.com
The choice of on-resin folding strategy depends on the complexity of the peptide and the desired disulfide connectivity. For simpler cyclic peptides with a single disulfide bond, using two Cys(Trt) residues, cleaving the peptide, and performing air oxidation in solution is often sufficient. bachem.com For more complex molecules with multiple disulfide bridges, a regioselective strategy using orthogonal protecting groups is generally required to ensure the formation of the correct disulfide pattern. sigmaaldrich.commdpi.com
Table of Research Findings on Disulfide Bond Formation Strategies
| Strategy | Approach | Key Features | Relevant Findings | Citations |
| Sequence-Directed Folding | Influence of Primary Structure | Amino acid sequence, particularly residues between cysteines, dictates secondary structure (e.g., β-hairpins) that pre-positions thiols for specific pairing. | In ProTx-II, β-hairpin formation guides hierarchical disulfide bond formation. The number and type of amino acids between Cys residues are critical variables. | nih.govnih.gov |
| In Vitro - Air Oxidation | Solution Phase Folding | Fully deprotected linear peptide is dissolved in dilute, slightly basic (pH 7.5-8.0) aqueous buffer and stirred in the presence of air. | A clean, common, and safe method favoring intramolecular cyclization at low peptide concentrations. Used for peptides with one or more disulfide bonds. | bachem.comacs.org |
| In Vitro - Redox Buffers | Catalyzed Folding/Shuffling | Uses redox pairs like reduced/oxidized glutathione to catalyze the formation and rearrangement of disulfide bonds to the most stable conformation. | Facilitates correction of misfolded isomers, helping to achieve the native disulfide pattern. | bachem.com |
| On-Resin - Orthogonal Protection | Regioselective On-Resin/Solution | Employs different cysteine protecting groups (e.g., Trt, Acm, Mmt) that can be removed selectively. One bond is formed on-resin, the next is formed after cleavage. | Allows for the unambiguous synthesis of complex peptides with multiple disulfide bridges by controlling the order of bond formation. | sigmaaldrich.commdpi.comnih.gov |
| On-Resin - Chemical Oxidation | Direct On-Resin Cyclization | After selective deprotection of thiol groups on-resin (e.g., Mmt removal), an oxidizing agent like iodine or NCS is used to form the disulfide bond directly on the solid support. | Minimizes intermolecular reactions. NCS provides a rapid and efficient reaction for disulfide formation from free thiols. | scirp.orgacs.orgnih.gov |
Introduction of Post-Synthetic Modifications via the Cysteine Thiol
Once the peptide chain is assembled and cleaved from the resin, the cysteine thiol, originating from Boc-Cys(Trt)-OH, becomes available for selective chemical modification. This post-synthetic modification is a cornerstone of chemical biology, allowing for the introduction of functionalities not achievable through standard peptide synthesis.
The deprotected sulfhydryl group of cysteine is a potent nucleophile, readily undergoing S-alkylation reactions with various electrophiles. While often considered an undesirable side reaction during peptide cleavage if not properly managed, intentional alkylation is a powerful tool for modification. peptide.comresearchgate.net For instance, after cleaving a peptide synthesized with Boc-Cys(Trt)-OH from a solid support like Wang resin, the exposed thiol can be intentionally reacted with alkyl halides or other alkylating agents to introduce specific moieties. The cleavage cocktail, typically containing TFA and scavengers like triisopropylsilane (B1312306) (TIS) and water or ethanedithiol (EDT), is crucial to remove the trityl group effectively and prevent unwanted side reactions, ensuring the thiol is free for subsequent targeted alkylation. researchgate.net
Among the most prevalent and efficient methods for cysteine modification is the thiol-maleimide conjugation, which proceeds via a Michael addition mechanism. bachem.com This reaction involves the nucleophilic attack of the cysteine thiol on the electron-deficient double bond of a maleimide (B117702) ring, forming a stable covalent succinimidyl thioether linkage. bachem.comvectorlabs.com This conjugation is highly chemoselective for thiols within a specific pH range, typically between 6.5 and 7.5. vectorlabs.com At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, allowing for precise targeting of cysteine residues. vectorlabs.com
However, the stability of the resulting thioether bond can be a concern, as it is susceptible to retro-Michael reactions (thiol exchange), particularly in the presence of other thiols. prolynxinc.com Additionally, conjugation with an unprotected N-terminal cysteine can lead to an undesired side reaction, resulting in a thiazine (B8601807) derivative. bachem.com Research has shown that the stability of the conjugate can be significantly enhanced by hydrolysis of the succinimide (B58015) ring, a process that can be accelerated by using maleimides with electron-withdrawing N-substituents. prolynxinc.com
| Strategy | Reagent Type | Typical pH Range | Bond Formed | Key Considerations |
|---|---|---|---|---|
| Alkylation | Alkyl Halides (e.g., Iodoacetamide) | 7.0 - 8.5 | Thioether | Can be prone to side reactions with other nucleophilic residues if not optimized. |
| Thiol-Maleimide Conjugation | Maleimides | 6.5 - 7.5 | Succinimidyl Thioether | Highly chemoselective for thiols in this pH range; bond can be reversible unless the succinimide ring is hydrolyzed. vectorlabs.comprolynxinc.com |
Bioconjugate Synthesis for Targeted Applications
The ability to selectively modify cysteine residues introduced via Boc-Cys(Trt)-OH is instrumental in the synthesis of sophisticated bioconjugates for a range of targeted applications, from therapeutics to molecular probes.
A prominent application of cysteine-modification chemistry is in the development of Antibody-Drug Conjugates (ADCs). In this strategy, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen. The cysteine thiol, strategically placed within the antibody or a peptide linker using precursors like Boc-Cys(Trt)-OH, serves as the conjugation site. Thiol-maleimide chemistry is frequently employed to attach the drug payload. prolynxinc.com The resulting ADC can selectively deliver the drug to tumor cells, minimizing damage to healthy tissues. The stability of the linkage is paramount to the ADC's efficacy and safety profile, as premature drug release can lead to systemic toxicity. prolynxinc.com
Cysteine residues provide crucial handles for protein engineering and the study of protein function. By incorporating Boc-Cys(Trt)-OH at specific sites during peptide synthesis, researchers can later introduce fluorescent dyes, spin labels, or cross-linking agents to probe protein structure, dynamics, and interactions. rsc.org
Furthermore, the N-terminal cysteine residue is essential for Native Chemical Ligation (NCL), a powerful technique for synthesizing large peptides and small proteins. biocrick.combachem.com NCL involves the reaction between a peptide fragment with a C-terminal thioester and another fragment with an N-terminal cysteine. A peptide containing the required N-terminal cysteine can be synthesized using Boc-Cys(Trt)-OH, which is then deprotected for the ligation reaction. biocrick.com This methodology has revolutionized the field of protein synthesis, enabling the creation of proteins with post-translational modifications or incorporated unnatural amino acids.
| Application Area | Attached Moiety | Purpose | Example Technique |
|---|---|---|---|
| Drug Delivery | Cytotoxic Drugs | Targeted cancer therapy (e.g., ADCs). | Thiol-Maleimide Conjugation |
| Protein Functional Studies | Fluorescent Probes, Spin Labels | Studying protein structure, folding, and interactions. | Alkylation, Maleimide Conjugation |
| Protein Synthesis | Peptide Thioesters | Assembly of large peptides and proteins. biocrick.com | Native Chemical Ligation (NCL) |
Synthesis of Peptidomimetics and Constrained Peptides
Boc-Cys(Trt)-OH is also a key reagent in the synthesis of peptidomimetics and peptides with constrained geometries, which often exhibit enhanced stability, receptor affinity, and biological activity compared to their linear counterparts. A common strategy involves the synthesis of a linear peptide containing two or more Boc-Cys(Trt)-OH residues. After cleavage and deprotection of the trityl groups, the resulting free thiols can be oxidized to form a disulfide bridge, creating a cyclic peptide. bachem.com
This cyclization can be performed under various mild oxidizing conditions, such as exposure to atmospheric oxygen in dilute solution, to favor intramolecular reaction. The use of orthogonal protecting groups on different cysteine residues allows for the regioselective formation of multiple disulfide bonds in more complex peptides. rsc.org For example, Boc-D-Cys(Trt)-OH, the D-enantiomer, has been used in the synthesis of complex bicyclic depsipeptides like spirocysteine, which are investigated as histone deacetylase inhibitors. medchemexpress.com
Derivatization and Bioconjugation Strategies Utilizing Boc Cys Trt Oh
Derivatization and Bioconjugation
The deprotected sulfhydryl group of the cysteine residue, introduced using Boc-Cys(Trt)-OH, is a uniquely nucleophilic functionality within a peptide, enabling a multitude of specific chemical modifications. nih.gov This reactivity is harnessed to create complex peptide architectures and bioconjugates.
The incorporation of Cys(Trt) residues is a pivotal strategy in the synthesis of cyclic peptides and macrocycles, which are of significant interest due to their enhanced stability and constrained conformations. Boc-Cys(Trt)-OH is instrumental in building the linear peptide precursors required for these cyclization reactions.
One of the most direct methods for cyclization is the formation of a disulfide bridge. In this approach, two Boc-Cys(Trt)-OH units are incorporated into the linear peptide sequence during SPPS. After assembly of the full-length peptide, the terminal and side-chain protecting groups are removed. The two free thiol groups are then oxidized to form a covalent disulfide bond, thereby creating the cyclic structure. A common method involves the oxidation of the corresponding peptide derivative, such as [Boc-Cys(Trt)-(Gly)n-Cys(Trt)-OBut], using iodine in methanol, followed by the removal of terminal groups with trifluoroacetic acid to yield the cyclic peptide disulfide. biocrick.com
Boc-Cys(Trt)-OH is also critical for constructing macrocycles via backbone cyclization, particularly through native chemical ligation (NCL). rsc.orguni-kiel.de In this powerful technique, a peptide segment with a C-terminal thioester reacts with another peptide that has an N-terminal cysteine residue. nih.gov To achieve intramolecular, or "head-to-tail," cyclization, a linear peptide is synthesized with a C-terminal thioester and an N-terminal cysteine, which is incorporated using Boc-Cys(Trt)-OH. nih.gov Following peptide synthesis, the Boc group is removed, and the Trt group is cleaved from the cysteine side chain to liberate the nucleophilic thiol. This thiol then attacks the C-terminal thioester, initiating an intramolecular transthioesterification. This is followed by a spontaneous S-to-N acyl transfer, which results in the formation of a stable, native amide bond at the ligation site, yielding the final cyclic peptide. uni-kiel.denih.gov
| Cyclization Strategy | Role of Cys(Trt) Moiety | Key Reagents & Steps | Resulting Structure |
|---|---|---|---|
| Disulfide Bridge Formation | Provides two protected thiol groups in the linear precursor. | 1. Incorporation of two Cys(Trt) residues. 2. Deprotection of Trt groups. 3. Oxidation (e.g., with Iodine). | Side-chain cyclized peptide with a disulfide bond. |
| Native Chemical Ligation (NCL) | Provides the N-terminal cysteine with a protected thiol for intramolecular cyclization. | 1. Incorporation of N-terminal Cys(Trt). 2. Formation of C-terminal thioester. 3. Deprotection of Trt group. 4. Intramolecular S-to-N acyl transfer. | Backbone cyclized peptide with a native amide bond. |
While Boc-Cys(Trt)-OH is a derivative of a natural amino acid, it is a key enabler for the site-specific incorporation of unnatural amino acids and functional analogues into peptides. This is typically achieved through a post-synthetic modification strategy where the cysteine residue acts as a versatile chemical handle for bioconjugation. nih.govrsc.org The unique reactivity of the cysteine thiol allows for highly selective chemical reactions, even in the presence of many other functional groups found in a peptide. nih.gov
The general methodology involves two main stages. First, Boc-Cys(Trt)-OH is used to introduce a cysteine residue at a specific position within the peptide sequence during standard Boc-based SPPS. nih.gov After the synthesis of the linear peptide is complete and all protecting groups (including the Trt group) have been removed, the peptide is purified, yielding a molecule with a single, reactive thiol group at the desired location.
In the second stage, this cysteine-containing peptide is reacted with a reagent carrying the unnatural functionality. A variety of highly efficient and specific chemistries can be employed for this purpose:
Michael Addition: The cysteine thiol can react with α,β-unsaturated carbonyl compounds, most notably maleimides, to form a stable thioether bond. This is one of the most common methods for labeling peptides with fluorescent probes, polyethylene (B3416737) glycol (PEG) chains, or small molecule drugs. nih.gov
Nucleophilic Substitution: Alkyl halides, such as iodoacetamides or bromoacetamides, react readily with the cysteine thiol to form a stable thioether linkage. nih.gov This allows for the attachment of a wide range of molecular probes and functional groups.
Disulfide Exchange: The cysteine thiol can react with an activated disulfide (e.g., a pyridyl disulfide derivative) to form a new, stable disulfide bond. This strategy is often used to attach other peptides or proteins.
Through these methods, the initial incorporation of a standard cysteine residue using Boc-Cys(Trt)-OH facilitates the creation of peptides bearing a vast array of unnatural side chains, probes, and other molecular devices, effectively expanding the chemical diversity far beyond the 20 proteinogenic amino acids. wm.eduresearchgate.net
| Conjugation Chemistry | Typical Reagent Class | Functionality Introduced | Common Application |
|---|---|---|---|
| Michael Addition | Maleimides | Fluorophores, PEG chains, biotin, cytotoxic drugs. | Creating fluorescent probes, improving peptide pharmacokinetics. |
| Nucleophilic Substitution | Iodoacetamides, Bromoacetamides | Cross-linkers, spin labels, photo-affinity labels. | Studying protein-protein interactions and structure. |
| Disulfide Exchange | Pyridyl Disulfides | Other peptides, proteins, drug-delivery systems. | Creating antibody-drug conjugates, peptide dimerization. |
Analytical and Characterization Methodologies for Boc Cys Trt Oh and Its Derivatives
Chromatographic Techniques
Chromatographic methods are indispensable for assessing the purity of Boc-Cys(Trt)-OH and for investigating potential stereochemical issues such as racemization.
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of Boc-Cys(Trt)-OH. Reverse-phase HPLC, typically utilizing a C18 stationary phase, is commonly employed. The mobile phase usually consists of a gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often acidified with trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution.
Typical HPLC analyses report purity levels for Boc-Cys(Trt)-OH as being greater than 98% or 99% sigmaaldrich.comwatanabechem.co.jpchemimpex.com. For instance, one common method involves a C18 column with a mobile phase gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA, run at a flow rate of 1 mL/min nih.gov. Purity is quantified by measuring the area percentage of the main peak relative to the total integrated peak area.
Table 1: Typical HPLC Purity Specifications for Boc-Cys(Trt)-OH
| Purity Specification (HPLC) | Source/Reference |
| ≥ 98% (Peak Area) | sigmaaldrich.comwatanabechem.co.jp |
| ≥ 99.0% (Assay, area%) | sigmaaldrich.com |
| ≥ 95% (Peak Area) | bioscience.co.uk |
| ≥ 99.5% (Chiral HPLC) | chemimpex.com |
The stereochemical integrity of Boc-Cys(Trt)-OH is critical, as racemization (conversion of the L-enantiomer to the D-enantiomer) can lead to the formation of diastereomeric peptides with altered biological activity. Chiral HPLC is the primary technique used to detect and quantify enantiomeric impurities. Specialized chiral stationary phases (CSPs) are employed to achieve the separation of enantiomers.
Studies have indicated that cysteine derivatives, including those protected with the trityl group, can be susceptible to racemization during certain synthetic steps, particularly during coupling reactions or under basic conditions mdpi.comnih.govsigmaaldrich.com. For example, racemization rates for Cys(Trt) have been reported to be around 1.89% when using DIC coupling mdpi.com, and 3.3% when using DIPCDI/Oxyma Pure sigmaaldrich.com. On carbohydrate-based CSPs like CHIRALPAK IA, IC, and QNAX, L-enantiomers of amino acid derivatives typically elute before their D-enantiomers researchgate.net.
Spectroscopic Methods
Spectroscopic techniques are fundamental for confirming the molecular weight and elucidating the detailed chemical structure of Boc-Cys(Trt)-OH.
Mass Spectrometry (MS) is a powerful tool for verifying the molecular weight and elemental composition of Boc-Cys(Trt)-OH, thereby confirming its identity. Techniques such as Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry or High-Resolution Mass Spectrometry (HR-MS) are commonly used. These methods provide the mass-to-charge ratio (m/z) of the ionized molecule, which can be compared to the theoretical value.
Boc-Cys(Trt)-OH has a molecular formula of C₂₇H₂₉NO₄S and a theoretical molecular weight of approximately 463.59 g/mol sigmaaldrich.comnih.gov. In MS analysis, the protonated molecular ion, [M+H]⁺, is typically observed around m/z 464.6. MS is also instrumental in confirming the structure of peptides synthesized using Boc-Cys(Trt)-OH by providing their molecular masses google.com.
Table 2: Key Spectroscopic and Physical Properties of Boc-Cys(Trt)-OH
| Property | Value | Method/Technique | Source |
| Molecular Formula | C₂₇H₂₉NO₄S | - | sigmaaldrich.comnih.gov |
| Molecular Weight | 463.59 g/mol | Computed | sigmaaldrich.com |
| Molecular Weight | 463.6 g/mol | - | chemimpex.combioscience.co.ukpeptide.com |
| Typical Observed Ion | [M+H]⁺ ≈ 464.6 | MS (ESI) | google.com |
| Identity | Passes Test | IR Spectroscopy | sigmaaldrich.com |
| Melting Point | 142 - 150 °C | - | chemimpex.com |
| Optical Rotation | +23.5 to +28.5 ° (c=1 in ethanol) | Polarimetry | sigmaaldrich.com |
| Optical Rotation | [α]D²⁰ = 28 ± 2 ° (C=1, in EtOH) | Polarimetry | chemimpex.com |
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a cornerstone for the definitive structural elucidation of organic molecules like Boc-Cys(Trt)-OH. NMR provides detailed information about the connectivity of atoms, the chemical environment of protons and carbons, and the presence of specific functional groups.
¹H NMR spectra reveal the characteristic signals corresponding to the tert-butoxycarbonyl protons, the trityl phenyl protons, the α-proton, and the β-methylene protons of the cysteine residue. ¹³C NMR further complements this by providing signals for each unique carbon atom in the molecule, including those in the Boc group, the trityl moiety, and the cysteine backbone. NMR is also critical for confirming the structure of peptides synthesized from Boc-Cys(Trt)-OH, aiding in the verification of peptide sequences and the integrity of protecting groups ucl.ac.ukub.edu.
Advanced Characterization of Peptide Products
When Boc-Cys(Trt)-OH is utilized in peptide synthesis, the resulting peptide products undergo further characterization to ensure their quality and to confirm their intended structure and purity.
Following solid-phase peptide synthesis using Boc-Cys(Trt)-OH, the crude peptide is typically cleaved from the resin and simultaneously deprotected of side-chain protecting groups using strong acids like trifluoroacetic acid (TFA), often in the presence of scavengers to mitigate side reactions nih.govbachem.comresearchgate.net. The trityl group is acid-labile and is generally removed during this final cleavage step bachem.comresearchgate.net.
The characterization of the synthesized peptide then involves:
Analytical HPLC: To assess the purity of the final peptide product, similar to the methods used for the amino acid derivative itself nih.gov.
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide, verifying the correct sequence and incorporation of amino acids nih.govgoogle.com.
UV Absorbance: Used to quantify peptide yield after purification nih.gov.
Amino Acid Analysis: To determine the amino acid composition of the peptide.
Peptide Sequencing: To confirm the order of amino acids in the peptide chain.
These advanced characterization steps are crucial for validating the success of the peptide synthesis and ensuring the quality of the final product for downstream applications.
Compound List:
Boc-Cys(Trt)-OH (N-(tert-Butoxycarbonyl)-S-trityl-L-cysteine)
Fmoc-Cys(Trt)-OH (Nα-Fmoc-S-trityl-L-cysteine)
Fmoc-L-Arg(Pbf)-OH
Fmoc-L-Lys(Boc)-OH
Fmoc-L-Glu(OtBu)-OH
Fmoc-Phe-OH
Fmoc-Gly-OH
Fmoc-His(Trt)-OH
Fmoc-Ile-OH
Fmoc-Leu-OH
Fmoc-Cys(Acm)-OH
Fmoc-Cys(Dpm)-OH
Fmoc-Cys(Thp)-OH
Fmoc-Cys(t-Bu)-OH
Fmoc-Ser(tBu)-OH
Fmoc-Tyr(OtBu)-OH
Fmoc-Asn(Trt)-OH
Fmoc-β-alanine
Fmoc-D-Phe-OH
Fmoc-Sta-OH
Fmoc-Leu-(Dmb)Gly-OH
Fmoc-D-Asn(Trt)-OH
Boc-Ile-OH
Boc-cys(trt)-osu
Boc-Pen(Trt)-OH
H-L-Ala-L-AA1-AP-BTH
H-L-Ala-D-AA1-AP-BTH
H-L-Lys-L-Ala-L-Cys-AP-BTH
H-L-Lys-L-Ala-D-Cys-AP-BTH
H-Leu-Ala-L/D-Cys-OH
Boc-Leu-Ala-Cys(StBu)-O-2-CT resin
Boc-Phe-Phg-O-4-(methylsulfonyl)pheny
Boc-Phe-D-Phg-O-4-. (methylsulfonyl)pheny esters
Boc-Cys(Trt)-Lys(Boc)-OtBu
Fmoc-DADHOHA(Acetonide,Trt)-OH
Z-L-Gln(Trt)-OH
SelF(1–41)-MPAA
SelF(U65C/Q74A)
Future Perspectives and Emerging Research Directions
Development of Novel Cysteine Protecting Groups and Orthogonal Strategies
While Trt is a well-established protecting group, research continues to explore novel cysteine protecting groups offering enhanced orthogonality, milder deprotection conditions, or improved compatibility with specific synthetic strategies peptide.comnih.govcsic.esresearchgate.netrsc.orgiris-biotech.deacs.orgcsic.es. The development of groups that can be selectively removed in the presence of others (orthogonal protection) is crucial for synthesizing peptides with multiple, differentially linked disulfide bonds. For example, groups like Mmt (4-methoxytrityl) offer greater acid lability than Trt, allowing for selective deprotection csic.esresearchgate.net.
Automation and High-Throughput Synthesis of Cysteine-Rich Peptides
The increasing demand for peptide-based therapeutics and research tools drives the need for efficient, automated synthesis platforms. Boc-Cys(Trt)-OH, being compatible with automated SPPS instruments, plays a role in the high-throughput synthesis of cysteine-rich peptides. Future advancements may focus on optimizing coupling and deprotection cycles for these complex sequences on automated synthesizers.
Applications in Advanced Therapeutic Peptide Development
The therapeutic potential of peptides is vast, ranging from hormones and enzyme inhibitors to antimicrobial agents and vaccines. Boc-Cys(Trt)-OH is instrumental in synthesizing many of these advanced therapeutic peptides, particularly those requiring disulfide bonds for stability and efficacy, such as certain anticancer peptides biosynth.comrsc.org. Future research will likely see its application in the synthesis of more complex peptide conjugates, peptidomimetics, and targeted drug delivery systems.
Exploration in Materials Science and Nanobiotechnology
Cysteine residues, due to their thiol functionality, can participate in various bioconjugation reactions and self-assembly processes. This opens avenues for using peptides synthesized with Boc-Cys(Trt)-OH in materials science and nanobiotechnology. Potential applications include the development of peptide-based hydrogels, functionalized nanoparticles, and biosensors, where the controlled introduction and subsequent modification of cysteine residues are paramount.
Computational Chemistry and Modeling of Cysteine Reactivity
Computational chemistry plays an increasingly important role in understanding chemical processes. Future research may leverage computational modeling to predict the reactivity of cysteine residues under various synthetic conditions, optimize protecting group strategies, and elucidate the mechanisms of disulfide bond formation and cleavage. This can lead to more efficient and predictable peptide synthesis protocols.
Q & A
Q. What are the optimal conditions for synthesizing Boc-Cys(Trt)-OH in solid-phase peptide synthesis (SPPS)?
Boc-Cys(Trt)-OH is typically synthesized using tert-butoxycarbonyl (Boc) and trityl (Trt) protective groups to shield the amino and thiol functionalities, respectively. A validated protocol involves coupling Boc-Cys(Trt)-OH with N-methylmorpholine (NMM) and dichloromethane (DME) as catalysts, achieving an 89% yield in a three-step reaction . Critical parameters include:
Q. How do the Boc and Trt protective groups influence the stability of cysteine during peptide synthesis?
- Boc group : Protects the α-amino group, stable under acidic conditions (e.g., trifluoroacetic acid deprotection) but labile in basic environments.
- Trt group : Shields the thiol side chain, removable with silver nitrate or mercuric acetate under mild acidic conditions.
These groups prevent disulfide bond formation and oxidation during chain elongation, enabling precise peptide assembly .
Q. What analytical methods are recommended for assessing Boc-Cys(Trt)-OH purity and structural integrity?
- HPLC : Reverse-phase chromatography (C18 column) with UV detection at 220 nm to confirm purity (>97%) .
- Mass spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight (463.59 g/mol) .
- Optical rotation : [α]20/D +27.5° (c = 1 in ethanol) to confirm stereochemical integrity .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in particle formation behavior observed with Boc-Cys(Trt)-OH under varying concentrations?
SEM studies reveal that Boc-Cys(Trt)-OH fails to form stable particles at low concentrations (0.1–0.25 mg mL⁻¹) but generates spherical nanoparticles at 0.5 mg mL⁻¹. This concentration-dependent behavior stems from:
- Critical aggregation concentration (CAC) : Threshold for self-assembly into vesicles or micelles.
- pH sensitivity : Acidic conditions cleave Boc and Trt groups, altering hydrophobicity and disrupting particle stability .
Methodological recommendation : Conduct dynamic light scattering (DLS) and zeta potential measurements to quantify aggregation thresholds and colloidal stability.
Q. What mechanistic insights explain the pH-responsive release of Boc-Cys(Trt)-OH in drug delivery systems?
The Boc and Trt groups are acid-labile, enabling controlled release in acidic microenvironments (e.g., tumor tissues). Key steps include:
Deprotection : Trt cleavage at pH < 5.0, followed by Boc removal.
Structural rearrangement : Loss of hydrophobicity triggers payload release.
Validation : Combined HPLC and MS analysis of post-release residues confirms degradation products (e.g., free cysteine) .
Q. How can Boc-Cys(Trt)-OH be integrated into complex peptide architectures like cyclic or branched structures?
- Cyclization : Use Boc-Cys(Trt)-OH as a hinge residue. After linear synthesis, deprotect the thiol group (Trt removal) and oxidize to form disulfide bonds .
- Branching : Introduce cysteine residues for site-specific conjugation (e.g., biotinylation or fluorescent labeling).
Challenge : Competing side reactions (e.g., over-oxidation) require strict anhydrous conditions and inert atmospheres .
Q. What are the limitations of Boc-Cys(Trt)-OH in synthesizing peptides with multiple cysteine residues?
- Orthogonal protection : Trt groups may interfere with other protective strategies (e.g., Fmoc for lysine).
- Steric hindrance : Bulky Trt groups limit coupling efficiency in dense sequences.
Solution : Alternate with smaller protecting groups (e.g., Acm) or employ sequential deprotection .
Methodological Guidance for Data Interpretation
Q. How should researchers address conflicting data on Boc-Cys(Trt)-OH’s role in nanoparticle morphology?
Contradictory SEM observations (spherical vs. irregular particles) may arise from:
- Solvent polarity : Hydrophobic interactions dominate in non-polar solvents, favoring spherical aggregates.
- Deprotection kinetics : Incomplete Trt removal alters surface charge and morphology.
Resolution : Standardize solvent systems and monitor deprotection via FT-IR or NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
